

# Comprehensive Technical Guide to Syringaldehyde: Properties, Synthesis, and Biomedical Applications

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## Compound Focus: Syringaldehyde

CAS No.: 134-96-3

Cat. No.: S596435

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## Introduction and Chemical Profile

**Syringaldehyde** (4-hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring phenolic aldehyde that has gained significant research interest due to its diverse bioactive properties and applications in pharmaceuticals, food, cosmetics, and biotechnology. This compound, with the CAS registry number 134-96-3, is structurally characterized by a benzene ring substituted with an aldehyde group, a hydroxy group, and two methoxy groups at the 3- and 5-positions. **Syringaldehyde** is considered a promising natural antioxidant and therapeutic agent, particularly in light of increasing safety concerns regarding synthetic antioxidants and the harmful side effects of chemotherapeutic drugs. Its structural similarity to the more widely commercialized vanillin, coupled with its unique bioactive characteristics, positions **syringaldehyde** as a valuable compound for scientific exploration and commercial development [1].

**Syringaldehyde** occurs naturally in various plants, particularly within the cell walls of angiosperms where it forms part of the lignin polymer, specifically the syringyl (S) unit. In lignin biosynthesis, **syringaldehyde** originates from sinapyl alcohol, one of the three primary monolignol precursors. The enzymatic genes that encode for sinapyl alcohol development are lacking in gymnosperms (softwoods), which explains why these plants contain only guaiacyl (G) lignin units. In contrast, angiosperms (hardwoods) contain both G and S lignin units, with the specialized fiber cells that provide mechanical support primarily composed of S-lignin.

This evolutionary development makes hardwood plants the principal natural source of **syringaldehyde** precursors [1].

Table 1: Fundamental Physicochemical Properties of **Syringaldehyde**

Property	Value	Reference
CAS Registry Number	134-96-3	[2] [3]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>4</sub>	[2] [3]
Molecular Weight	182.17 g/mol	[2] [3]
Melting Point	110-113°C (lit.)	[2] [4]
Boiling Point	192-193°C at 14 mm Hg	[2] [3]
Density	1.013 g/cm <sup>3</sup>	[2]
pKa	7.80 ± 0.23 (Predicted)	[2]
Flash Point	192-193°C/14mm	[2]
Water Solubility	Very sparingly soluble	[2] [3]
Solubility in Other Solvents	Soluble in alcohol, ether, chloroform, methanol, hot benzene, glacial acetic acid	[2] [3]

Table 2: Safety and Handling Information

Parameter	Specification	Reference
Hazard Codes	Xn, Xi	[2]

| Risk Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [4] | | Safety Statements | P264: Wash skin thoroughly after handling P280: Wear protective gloves/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water

for several minutes | [2] | | Storage Conditions | Keep in dark place, sealed in dry, room temperature | [2] | | Stability | Hygroscopic, air sensitive | [2] [4] | | WGK Germany | 3 | [2] |

## Synthesis Protocols and Methodologies

### Laboratory-Scale Synthesis from Pyrogallol-1,3-Dimethyl Ether

The most well-documented laboratory synthesis of **syringaldehyde** follows the procedure published in Organic Syntheses, which involves a modified Duff reaction between pyrogallol-1,3-dimethyl ether and hexamethylenetetramine. This method yields **syringaldehyde** with good purity and reproducible results [5].

#### Detailed Experimental Procedure:

- **Reaction Setup:** A well-stirred mixture of 740 mL of glycerol and 216 g of boric acid is placed in a 2-L three-necked round-bottomed flask fitted with a thermometer and a condenser for downward distillation. The system is heated in an oil bath to exactly 170°C and maintained at this temperature for 30 minutes for dehydration before being allowed to cool.
- **Reagent Addition:** When the temperature reaches 150°C, a mixture of 154 g (1 mole) of pyrogallol-1,3-dimethyl ether and 154 g (1.1 moles) of hexamethylenetetramine is added rapidly through the neck holding the thermometer.
- **Reaction Conditions:** The temperature drops to approximately 125°C after addition. Rapid heating is immediately started but slowed when the temperature approaches 145°C and stopped at 148°C. The reaction becomes exothermic at this point, and the temperature is maintained at 150-160°C for approximately 6 minutes. The reaction must be carefully controlled during this exothermic phase.
- **Workup Procedure:** The mixture is cooled rapidly to 110°C, and a previously prepared solution of 184 mL of concentrated sulfuric acid in 620 mL of water is added. After stirring for 1 hour, the mixture is cooled to 25°C in an ice bath. The separated boric acid is removed by filtration and washed with 400 mL of water.
- **Extraction and Purification:** The combined filtrate and washings are extracted with three 500-mL portions of chloroform. The chloroform solution is then extracted with a filtered solution of 180 g of sodium bisulfite in 720 mL of water by stirring rapidly for 1 hour. The separated bisulfite solution is washed twice with chloroform, filtered, and acidified with a solution of 55 mL of concentrated sulfuric acid in 55 mL of water in a hood. After careful heating on a steam bath, air is bubbled through the hot solution until all sulfur dioxide is expelled. The product separates as a mixture of crystals and oil that solidifies upon cooling.
- **Isolation and Recrystallization:** The **syringaldehyde** is collected by filtration, washed with cold water, and dried at 40°C, yielding 62.5-66 g of light-tan material melting at 110.5-111°C.

Recrystallization from aqueous methanol (30 mL water and 3 mL methanol per 10 g aldehyde) gives 56-59 g (31-32%) of pure product melting clear at 111-112°C (uncorrected) [5].

#### Critical Reaction Parameters and Notes:

- The use of a Hershberg stirrer is recommended for efficient mixing [5].
- The reaction must be conducted in a hood due to vigorous ammonia evolution during the exothermic reaction [5].
- Boric acid must be thoroughly removed before extraction, as it can make extraction difficult or impossible [5].
- Chloroform is significantly more effective than ether for extraction [5].
- The sodium bisulfite purification step is crucial for obtaining a pure product with good color and melting characteristics [5].
- Reaction time at 150-160°C is critical: extending beyond 6-9 minutes dramatically reduces yields (20.8% at 15 minutes, 10.0% at 30 minutes, and 6.5% at 1 hour) [5].

## Alternative Synthetic Approaches and Natural Extraction

**Syringaldehyde** can also be synthesized through several alternative routes: from gallic acid, through oxidation of 2,6-dimethoxyphenol, or from vanillin. Additionally, it can be obtained from natural sources through lignin oxidation [5] [1].

Natural extraction from lignin represents an important commercial approach. The yield of **syringaldehyde** from lignin depends on the plant source and pretreatment methods. Hardwood lignins typically yield both vanillin and **syringaldehyde** in combined yields of 35-51% with a ratio of approximately 1:3 (vanillin to **syringaldehyde**) based on Klason lignin content. Nitrobenzene oxidation of lignin precipitated from kraft black liquor can yield up to 14% total phenolic aldehydes (**syringaldehyde** + vanillin), while oxidation of lignin from rice straw can yield 50-59.7% **syringaldehyde** and vanillin in approximately equal proportions [1].

Table 3: Synthetic Routes to **Syringaldehyde**

Method	Starting Material	Key Reagents/Conditions	Yield	Reference
Duff Reaction	Pyrogallol-1,3-dimethyl ether	Hexamethylenetetramine, glycerol, boric acid, 150-160°C	31-32%	[5]

Method	Starting Material	Key Reagents/Conditions	Yield	Reference
Lignin Oxidation	Hardwood lignin	Nitrobenzene oxidation, alkaline conditions	35-51% (combined with vanillin)	[1]
Oxidation	2,6-Dimethoxyphenol	Appropriate oxidizing agents	Not specified	[5]
Alternative Synthesis	Gallic acid	Multiple steps	Not specified	[5]

## Analytical Characterization Methods

## Separation and Quantification Techniques

Various chromatographic and spectroscopic methods have been employed for the separation, identification, and quantification of **syringaldehyde**. Capillary electrophoresis and high-performance liquid chromatography (HPLC) are among the most common techniques used for analysis. The purity of **syringaldehyde** is typically assessed using HPLC, with commercial high-purity grades available at >98.0% as determined by HPLC analysis [1] [4].

Recrystallization has been traditionally used for purification, with **syringaldehyde** typically crystallizing as very pale yellow needles from petroleum ether. In studies of **syringaldehyde** composition in plants, recrystallization has been used to purify **syringaldehyde** sublimate, with melting points consistently reported in the 110-113°C range [1] [3].

## Spectroscopic Properties

**Syringaldehyde** exhibits characteristic spectroscopic features that aid in its identification:

- **UV Spectroscopy:** Shows maximum absorption at 305 nm in dioxane [3].
- **NMR Spectroscopy:** The proton NMR spectrum typically shows signals corresponding to the aldehyde proton around 9.8 ppm, aromatic protons of the syringyl ring at approximately 7.2 ppm, and

methoxy protons around 3.9 ppm.

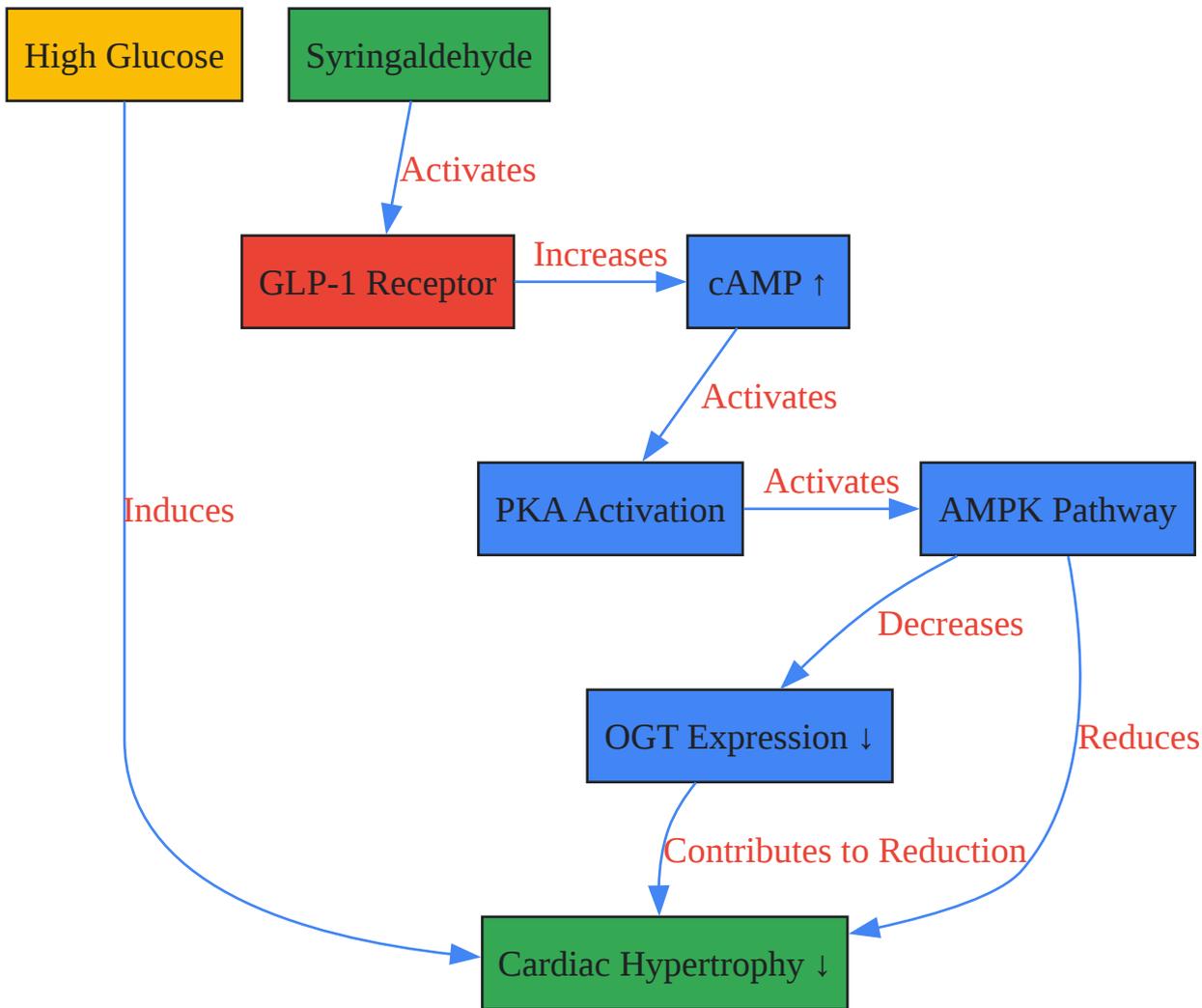
- **Mass Spectrometry:** The molecular ion peak appears at m/z 182, corresponding to its molecular weight of 182.17 g/mol.

## Bioactivity and Therapeutic Mechanisms

### GLP-1 Receptor Activation and Cardiac Protection

Recent research has revealed that **syringaldehyde** functions as a glucagon-like peptide-1 (GLP-1) receptor agonist, demonstrating significant potential in mitigating diabetes-related cardiac complications. A 2025 study investigated **syringaldehyde**'s effects on hyperglycemia-induced cardiac hypertrophy in H9c2 cardiomyocytes, revealing a dose-dependent amelioration of hypertrophic markers including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and  $\beta$ -myosin heavy chain ( $\beta$ -MHC) [6].

The study employed H9c2 cells exposed to high glucose (30 mmol/L) for 48 hours to induce hypertrophy. Cells were treated with varying concentrations of **syringaldehyde**, and hypertrophic biomarkers were analyzed using ELISA, qPCR, and Western blot. **Syringaldehyde** treatment reduced cell size and hypertrophic biomarkers while increasing GLP-1 receptor expression and cAMP levels. These effects were attenuated in GLP-1-resistant cells, confirming the role of GLP-1 receptor activation. The study also demonstrated that protein kinase A (PKA) inhibition with H-89 reversed **syringaldehyde**'s effects, indicating PKA involvement in the signaling pathway [6].



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Diagram 1: **Syringaldehyde's** mechanism in alleviating cardiac hypertrophy via GLP-1 receptor and AMPK signaling pathways

## AMPK Signaling Pathway Activation

AMP-activated protein kinase (AMPK) activation has been identified as essential for **syringaldehyde's** cardioprotective effects. Research demonstrates that **syringaldehyde** fails to ameliorate cardiac hypertrophy in AMPK-knockdown H9c2 cells, confirming the crucial role of this pathway. **Syringaldehyde** also decreases O-linked N-acetylglucosamine transferase (OGT) expression via AMPK activation, which contributes to reduced hypertrophy [6].

The experimental approach to establish AMPK involvement utilized AMPK siRNA. Both exendin-4 (a known GLP-1 agonist) and **syringaldehyde** failed to modify hypertrophic cell size in AMPK-deficient cells, while metformin retained some efficacy. This confirms that functional AMPK signaling is necessary for **syringaldehyde**-mediated protection against cardiac hypertrophy [6].

## Antioxidant and Anti-inflammatory Properties

**Syringaldehyde** demonstrates significant antioxidant activity, reducing reactive oxygen species (ROS) elevated under high glucose conditions. This antioxidant effect is mediated through the GLP-1 receptor pathway, as PKA inhibition reverses ROS reduction. Additionally, **syringaldehyde** has shown anti-inflammatory properties in various models, regulating transcription factors associated with inflammation [1] [6].

## Applications and Commercial Aspects

### Pharmaceutical Applications

**Syringaldehyde** serves as a key intermediate in the synthesis of important antibacterial drugs including Trimethoprim, Bactrim, and Bactiseptol, which are common bactericides used in clinical practice. The structural relationship between **syringaldehyde** and these drugs highlights its pharmaceutical importance [1].

Recent research on **syringaldehyde**'s GLP-1 receptor activation and cardioprotective effects suggests potential expanded pharmaceutical applications, particularly for diabetes-related cardiac complications. Its natural origin and bioactive properties make it an attractive candidate for development as a therapeutic agent, especially given increasing safety concerns about synthetic antioxidants and chemotherapeutic drugs [1] [6].

### Industrial and Commercial Applications

**Syringaldehyde** finds applications across diverse industries:

- **Food Industry:** Used as a flavoring agent (FEMA 4049) with a mild, plastic, woody, tonka, sweet odor described as "green" [2].

- **Cosmetics:** Employed in fragrance formulations due to its pleasant aroma characteristics.
- **Pulp and Paper Industry:** Potentially useful for value-added product recovery from lignin waste streams [1].
- **Biological Control:** Demonstrates potential applications in plant protection and biological control systems [1].

Table 4: Commercial Suppliers and Specifications

Supplier	Purity	Form	Price (USD)	Catalog Number
TCI America	>98.0%(T)(HPLC)	Crystalline Powder	\$20.00/1g \$60.00/25g \$170.00/100g	D0635
Various (Chemicalbook)	98-99%	Crystalline Powder	Varies by supplier	Multiple

## Conclusion and Future Perspectives

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